![molecular formula C11H18ClF B2391193 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane CAS No. 2287298-35-3](/img/structure/B2391193.png)
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often include photochemical transformations and radical exchange processes to introduce the desired functional groups .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved using light-enabled reactions that do not require additional additives or catalysts. This method allows for the preparation of large quantities of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale .
化学反应分析
Types of Reactions
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the fluoropentyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the fluoropentyl chain.
科学研究应用
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere in drug design to improve the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and binding affinity to its targets .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure but without the chloromethyl and fluoropentyl groups.
1-(Chloromethyl)bicyclo[1.1.1]pentane: A simpler derivative with only the chloromethyl group.
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane: A derivative with only the fluoropentyl group.
Uniqueness
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane is unique due to the presence of both chloromethyl and fluoropentyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its simpler analogs .
属性
IUPAC Name |
1-(chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClF/c12-9-11-6-10(7-11,8-11)4-2-1-3-5-13/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTSIDAKZGPGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
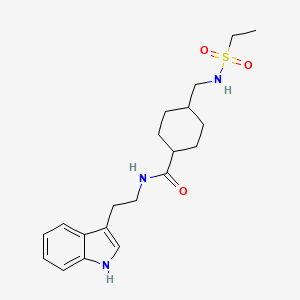
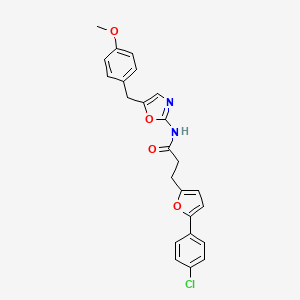
![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)
![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)
![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)
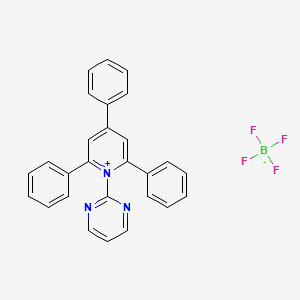
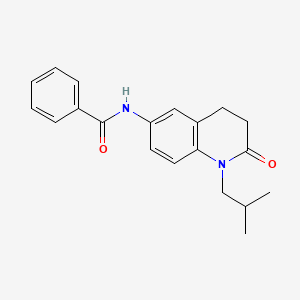
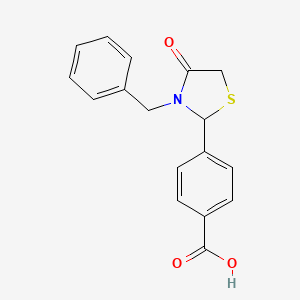

![3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2391128.png)
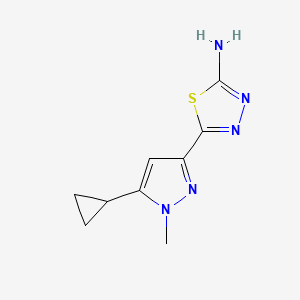
![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)

